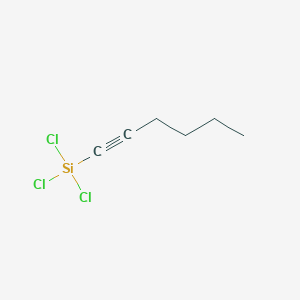
Trichloro(hex-1-YN-1-YL)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trichloro(hex-1-YN-1-YL)silane is a chemical compound with the molecular formula C6H9Cl3Si. It is a member of the organosilicon compounds, characterized by the presence of silicon atoms bonded to organic groups. This compound is particularly notable for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trichloro(hex-1-YN-1-YL)silane can be synthesized through several methods. One common approach involves the reaction of hex-1-yne with trichlorosilane in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves the direct chlorination of hex-1-yne using trichlorosilane. This process is optimized to maximize efficiency and minimize by-products. The reaction is usually carried out in large reactors with precise control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions: Trichloro(hex-1-YN-1-YL)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert it into simpler silanes.
Substitution: It can participate in substitution reactions where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium alkoxides or amines can facilitate substitution reactions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various organosilicon compounds with different functional groups.
Scientific Research Applications
Trichloro(hex-1-YN-1-YL)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound is employed in the modification of biomolecules for research purposes.
Industry: this compound is used in the production of advanced materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of trichloro(hex-1-YN-1-YL)silane involves its interaction with various molecular targets. The compound can form covalent bonds with organic molecules, leading to the modification of their properties. This interaction is facilitated by the presence of reactive silicon-chlorine bonds, which can undergo hydrolysis to form silanols. These silanols can further react with other molecules, leading to the formation of siloxane linkages .
Comparison with Similar Compounds
Trichlorosilane (HSiCl3): A precursor to ultrapure silicon used in the semiconductor industry.
Dichlorosilane (H2SiCl2): Used in the production of silicon-based materials.
Tetrachlorosilane (SiCl4): Employed in the synthesis of silicon dioxide and other silicon compounds.
Uniqueness: Trichloro(hex-1-YN-1-YL)silane is unique due to its alkyne functional group, which imparts distinct reactivity compared to other chlorosilanes. This makes it particularly valuable in the synthesis of complex organosilicon compounds and advanced materials .
Properties
CAS No. |
918546-28-8 |
|---|---|
Molecular Formula |
C6H9Cl3Si |
Molecular Weight |
215.6 g/mol |
IUPAC Name |
trichloro(hex-1-ynyl)silane |
InChI |
InChI=1S/C6H9Cl3Si/c1-2-3-4-5-6-10(7,8)9/h2-4H2,1H3 |
InChI Key |
XYCQAMAGCDTSHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#C[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















